1-(4-bromobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that features a combination of indole, piperazine, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps like recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-BROMOPHENYL)METHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)INDOLE
- 1-[(4-BROMOPHENYL)METHYL]-3-(PIPERIDINE-1-CARBOTHIOYL)INDOLE
Uniqueness
1-[(4-BROMOPHENYL)METHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H22BrN3S |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
[1-[(4-bromophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H22BrN3S/c1-23-10-12-24(13-11-23)21(26)19-15-25(20-5-3-2-4-18(19)20)14-16-6-8-17(22)9-7-16/h2-9,15H,10-14H2,1H3 |
InChI Key |
HCGFCVYNUZHUCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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